molecular formula C10H14N2 B11958870 1,2-Cyclohexanediacetonitrile CAS No. 97920-04-2

1,2-Cyclohexanediacetonitrile

Katalognummer: B11958870
CAS-Nummer: 97920-04-2
Molekulargewicht: 162.23 g/mol
InChI-Schlüssel: FGLZWKOCMIRVFJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,2-Cyclohexanediacetonitrile is an organic compound with the molecular formula C10H14N2. It is characterized by the presence of two nitrile groups attached to a cyclohexane ring.

Vorbereitungsmethoden

The synthesis of 1,2-Cyclohexanediacetonitrile typically involves the reaction of cyclohexane with acetonitrile in the presence of a catalyst. One common method is the catalytic hydrogenation of cyclohexane-1,2-dione with acetonitrile. The reaction conditions often include elevated temperatures and pressures to facilitate the formation of the desired product .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity of the final product .

Analyse Chemischer Reaktionen

1,2-Cyclohexanediacetonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile groups to primary amines.

    Substitution: Nucleophilic substitution reactions can replace the nitrile groups with other functional groups, such as halides or hydroxyl groups.

Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and nucleophiles like sodium hydroxide for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

1,2-Cyclohexanediacetonitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Research studies explore its potential as a building block for biologically active molecules.

    Medicine: It may serve as a precursor for the development of new therapeutic agents.

    Industry: The compound is utilized in the production of specialty chemicals and materials

Wirkmechanismus

The mechanism of action of 1,2-Cyclohexanediacetonitrile involves its interaction with specific molecular targets, depending on the context of its use. For example, in reduction reactions, the nitrile groups are reduced to primary amines through the transfer of hydrogen atoms. The pathways involved in these reactions are typically catalyzed by specific enzymes or chemical catalysts .

Vergleich Mit ähnlichen Verbindungen

1,2-Cyclohexanediacetonitrile can be compared with other similar compounds, such as:

    1,4-Cyclohexanediacetonitrile: Similar structure but with nitrile groups at different positions.

    Cyclohexane-1,2-dione: Precursor in the synthesis of this compound.

    Cyclohexane-1,2-dicarboxylic acid: Oxidized derivative of this compound.

The uniqueness of this compound lies in its specific arrangement of nitrile groups, which imparts distinct chemical properties and reactivity compared to its analogs .

Eigenschaften

CAS-Nummer

97920-04-2

Molekularformel

C10H14N2

Molekulargewicht

162.23 g/mol

IUPAC-Name

2-[2-(cyanomethyl)cyclohexyl]acetonitrile

InChI

InChI=1S/C10H14N2/c11-7-5-9-3-1-2-4-10(9)6-8-12/h9-10H,1-6H2

InChI-Schlüssel

FGLZWKOCMIRVFJ-UHFFFAOYSA-N

Kanonische SMILES

C1CCC(C(C1)CC#N)CC#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.